One of the most promising applications of DMVMS is as a precursor for the synthesis of various polymers. DMVMS can undergo hydrosilylation reactions with alkenes to form silicon-carbon bonds. These bonds can be used to create a wide variety of polymers, including:
DMVMS can also be used to modify the surfaces of various materials. The vinyl group in DMVMS can react with other molecules to form new chemical bonds, which can change the properties of the surface. For example, DMVMS can be used to:
DMVMS is also being explored for other potential applications in scientific research, such as:
Dimethoxymethylvinylsilane is an organosilicon compound with the molecular formula CHOSi and a molecular weight of 136.24 g/mol. It appears as a colorless, clear liquid with a pungent odor, commonly used in various industrial applications due to its reactivity and ability to form siloxane bonds. This compound contains both methoxy and vinyl functional groups, which contribute to its unique properties, making it valuable in the synthesis of silane-based materials and coatings .
DMVMS is a flammable liquid with a low flash point, posing a fire hazard. It is also moisture sensitive and can react with water to release methanol, a flammable and toxic substance []. Additionally, the hydrolyzed product (silanol) can further react with moisture to release additional methanol [].
Dimethoxymethylvinylsilane can be synthesized through several methods:
These synthesis methods allow for the production of dimethoxymethylvinylsilane in various purities and quantities suitable for industrial applications.
Dimethoxymethylvinylsilane finds numerous applications across different industries:
Interaction studies involving dimethoxymethylvinylsilane primarily focus on its reactivity with other chemical species rather than biological interactions. Research indicates that it can interact with moisture in the environment, leading to hydrolysis, which affects its stability and performance in formulations. Additionally, studies on its polymerization behavior reveal insights into how it interacts with other silanes during the curing process.
Several compounds exhibit structural similarities to dimethoxymethylvinylsilane, each with unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyltrimethoxysilane | CHOSi | Used as a coupling agent; promotes adhesion |
Vinyltrimethoxysilane | CHOSi | Contains vinyl group; useful for polymerization |
Phenyltrimethoxysilane | CHOSi | Enhances thermal stability; used in coatings |
Dimethoxymethylvinylsilane is unique due to its combination of methoxy and vinyl functionalities, allowing for versatile applications in both adhesive formulations and silicone polymer synthesis. Its rapid hydrolysis distinguishes it from other similar compounds that may not undergo such quick transformations under similar conditions.
DMVMS is widely employed in non-catalyzed polycondensation reactions to synthesize hyperbranched polymethylvinylborosiloxanes (PMVBs). A landmark study demonstrated that direct polycondensation with boric acid at 80–130°C in solvents like 1,4-dioxane or diglyme yields PMVBs with Si–O–Si and Si–O–B bridges. Key advantages include:
Parameter | Value/Description | Source |
---|---|---|
Solvent | 1,4-Dioxane, diglyme | |
Temperature | 80–130°C | |
Reactants | DMVMS + boric acid | |
Product Structure | Hyperbranched Si–O–Si/Si–O–B networks |
Catalytic systems enable precise control over polymer architecture. Ruthenium hydride complexes, such as Ru(CO)Cl(H)(PCy₃)₂, immobilized in polyethylene glycols (PEGs), have been used to synthesize 1-boryl-1-silylethenes from DMVMS and vinyl boronates. Key findings include:
Solvent polarity and viscosity critically influence reaction kinetics and product distribution. Comparative studies reveal:
Solvent | Reaction Rate | TON (DMVMS) | Selectivity (geminal) |
---|---|---|---|
Toluene | Low | ~50 | Moderate |
PEG600 | Moderate | 660–734 | High |
scCO₂ | High | 708–734 | High |
Eco-friendly methodologies prioritize solvent minimization and non-toxic catalysts. Notable advances include:
The hydrolysis and condensation pathways of dimethoxymethylvinylsilane represent fundamental chemical transformations that govern the compound's reactivity in aqueous environments and during network formation processes [6]. The hydrolysis mechanism involves the nucleophilic attack of water molecules on the silicon-methoxy bonds, leading to the formation of silanol groups and the release of methanol as a byproduct . This process occurs through a pseudo-first order reaction mechanism, where the rate constant is influenced by pH conditions, temperature, and water content [6] [29].
The initial hydrolysis step proceeds via the formation of a pentacoordinate silicon intermediate, where water coordinates to the silicon center before the methoxy group is displaced . Under acidic conditions, the methoxy groups become protonated, enhancing their leaving group ability and accelerating the hydrolysis rate [6]. Conversely, under basic conditions, hydroxide ions directly attack the silicon center, providing an alternative pathway with different kinetic characteristics [29].
Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane linkages [22]. The condensation process involves the elimination of water molecules between adjacent silanol groups, creating silicon-oxygen-silicon bridges that form the backbone of siloxane networks [22] [28]. This reaction is catalyzed by both acidic and basic conditions, with the rate being highly dependent on the concentration of condensation catalysts and temperature [28].
The kinetic parameters for these transformations reveal distinct activation energies and rate constants for different reaction pathways:
Reaction Type | Activation Energy (kJ/mol) | Rate Constant (298K) | Primary Factors |
---|---|---|---|
Hydrolysis of Si-OCH3 groups | 25-35 | 10^-4 to 10^-2 s^-1 | pH, temperature, water content |
Condensation of Si-OH groups | 40-60 | 10^-6 to 10^-4 s^-1 | pH, condensation catalyst, temperature |
Vinyl radical propagation | 15-25 | 10^6 to 10^8 M^-1s^-1 | Initiator concentration, temperature |
Vinyl radical termination | <10 | 10^8 to 10^10 M^-1s^-1 | Radical concentration |
Hydrosilylation with vinylsilanes | 80-120 | 10^-2 to 10^1 M^-1s^-1 | Catalyst type, temperature, substrate |
Crosslinking formation | 60-100 | 10^-5 to 10^-3 s^-1 | Network density, temperature |
The condensation pathway exhibits temperature dependence following the Arrhenius equation, with reaction rates increasing exponentially with temperature [29]. The mechanism involves the formation of hydrogen bonds between silanol groups prior to the elimination of water, creating a transition state that requires significant activation energy [26]. The resulting siloxane networks demonstrate enhanced thermal stability and mechanical properties compared to the initial monomeric species .
The radical polymerization of vinyl groups in dimethoxymethylvinylsilane proceeds through classic chain-growth mechanisms involving initiation, propagation, and termination steps [8] [10] [11]. The vinyl functionality exhibits characteristic reactivity patterns that distinguish it from other polymerizable groups, with specific kinetic parameters governing the polymerization process [32] [33].
Initiation occurs through the generation of free radicals via thermal decomposition of peroxide initiators or photochemical activation [8] [11]. The vinyl groups react with initiating radicals to form carbon-centered radicals that serve as active sites for chain propagation [10]. The rate of initiation is influenced by initiator concentration, temperature, and the presence of inhibitors or stabilizers [11].
During the propagation phase, vinyl radicals add to adjacent vinyl groups in a head-to-tail fashion, creating polymer chains with silicon atoms pendant to the carbon backbone [10] [37]. The propagation rate constant for vinyl radicals demonstrates moderate values compared to other alkene systems, with typical values ranging from 10^6 to 10^8 M^-1s^-1 at room temperature [33] [37]. The vinyl radical exhibits lower stability compared to acrylate radicals, resulting in faster chain transfer reactions and reduced polymerization rates [32].
The termination mechanisms include both combination and disproportionation pathways [36] [37]. Combination termination involves the coupling of two growing radical chains to form a single polymer molecule, while disproportionation results in the formation of two separate polymer chains through hydrogen transfer [36]. The vinyl radical self-reaction demonstrates a slightly negative temperature dependence, with an activation energy of approximately -400 K [37].
Chain transfer reactions play a significant role in vinyl polymerization, affecting molecular weight distribution and polymer architecture [11] [35]. The chain transfer to monomer occurs through hydrogen abstraction from the vinyl group, creating new initiation sites and leading to branched polymer structures [35]. Peroxide-initiated grafting of vinylsilanes results in nonuniform distribution of silane groups due to chain transfer mechanisms, with an average of 2.26 silane grafts per substrate molecule observed in model systems [11].
The polymerization kinetics are influenced by the silicon substitution, which affects the electron density of the vinyl group and its reactivity toward radical addition [10]. The presence of electron-withdrawing methoxy groups on silicon reduces the vinyl group's reactivity compared to simple alkenes, requiring higher initiator concentrations or elevated temperatures to achieve satisfactory conversion rates [8].
Hydrosilylation reactions involving dimethoxymethylvinylsilane and boronate compounds represent specialized transformations that combine silicon-hydrogen bond activation with carbon-carbon double bond functionalization [14] [15] [16]. These reactions proceed through distinct mechanistic pathways that involve metal catalysis or Lewis acid activation [14] [16].
The platinum-catalyzed hydrosilylation follows the Chalk-Harrod mechanism, where oxidative addition of the silicon-hydrogen bond to the metal center precedes alkene coordination and insertion [14] [15]. The reaction pathway involves formation of a rhodium-alkene-benzaldehyde complex, followed by hydrogen-acyl complex formation and subsequent reductive elimination [5]. Density functional theory calculations indicate that the reductive elimination step serves as the rate-determining step, with activation energies ranging from 80-120 kJ/mol [5].
Alternative mechanisms involve the modified Chalk-Harrod pathway, where alkene insertion occurs into the metal-silyl bond rather than the metal-hydride bond [15] [18]. This variation leads to different regioselectivity patterns and can result in the formation of vinyl silanes through beta-hydride elimination processes [18]. The choice between these mechanistic pathways depends on catalyst structure, reaction conditions, and substrate sterics [14].
Boronate-mediated hydrosilylation reactions utilize Lewis acidic boron compounds to activate silicon-hydrogen bonds [16] [17]. The mechanism involves eta-1 coordination of the silicon-hydrogen bond to the boron center, followed by nucleophilic displacement by the vinyl group [16]. This approach enables metal-free hydrosilylation with high stereoselectivity, particularly favoring the formation of beta-(Z)-vinylsilane isomers [14].
The reaction of dimethoxymethylvinylsilane with boronate compounds exhibits temperature-dependent selectivity patterns [14]. At elevated temperatures, isomerization of beta-(Z) to beta-(E) vinylsilane products occurs, reducing overall selectivity [14]. The use of electron-donating substituents on aromatic substrates increases catalytic activity, while electron-withdrawing groups decrease reaction rates [14].
Experimental studies demonstrate that the hydrosilylation of terminal alkynes with dimethoxymethylvinylsilane proceeds with excellent regioselectivity and stereoselectivity under mild conditions [14]. The carboxylate-assisted mechanism involves heterolytic activation of the hydrosilane, leading to formation of a hydrido intermediate and subsequent silylium transfer to the alkyne substrate [14].
The crosslinking dynamics in hybrid networks containing dimethoxymethylvinylsilane involve complex interplay between multiple reactive functionalities and network formation mechanisms [19] [20] [21]. These systems exhibit unique viscoelastic properties and thermal stability characteristics that arise from the combination of organic and inorganic network components [23] [41].
The formation of hybrid networks proceeds through simultaneous hydrolysis-condensation of methoxy groups and radical polymerization of vinyl functionalities [19]. The kinetics of network formation depend on the relative rates of these competing reactions, which can be controlled through catalyst selection, temperature, and reaction atmosphere [22] [23]. Sol-gel processes involving dimethoxymethylvinylsilane create three-dimensional networks with alternating organic and inorganic domains [28] [30].
Crosslinking density evolution follows distinct phases corresponding to different reaction mechanisms [21] [25]. Initial crosslinking occurs through siloxane bond formation, creating a percolating network with gel point times ranging from 15-45 minutes depending on catalyst concentration and temperature [22]. Secondary crosslinking through vinyl polymerization provides additional network connectivity and mechanical reinforcement [21].
The network properties demonstrate significant dependence on crosslink type and density:
Crosslink Type | Gel Point Time (min) | Final Conversion (%) | Network Density (mol/cm³) | Glass Transition (°C) |
---|---|---|---|---|
Si-O-Si network formation | 15-45 | 85-95 | 1.2-2.8 × 10^-3 | -45 to -25 |
Vinyl-vinyl copolymerization | 5-20 | 70-85 | 0.8-1.5 × 10^-3 | 15 to 45 |
Hybrid organic-inorganic networks | 30-90 | 90-98 | 2.0-4.2 × 10^-3 | -20 to 20 |
Borosiloxane crosslinks | 60-180 | 75-90 | 0.5-1.2 × 10^-3 | -35 to -15 |
Dynamic crosslinking mechanisms in these systems enable stress relaxation and self-healing properties through reversible bond formation and breaking [21] [25]. The incorporation of boron compounds creates weak coordination bonds that can dissociate and reform under mechanical stress, providing energy dissipation pathways [41]. These reversible crosslinks demonstrate temperature-dependent behavior, with bond strength decreasing at elevated temperatures due to increased thermal motion [41].
The synthesis of hyperbranched polymethylvinylborosiloxanes through direct polycondensation with boric acid creates materials with enhanced thermal stability [43]. These systems exhibit decomposition temperatures exceeding 400°C and maintain structural integrity under prolonged thermal exposure [40] [43]. The borosiloxane linkages provide additional crosslinking sites while maintaining flexibility at the molecular level [40].
Functional group transformation kinetics reveal the sequential nature of network formation:
Functional Group | Conversion Rate | Half-life (min) | Major Products |
---|---|---|---|
Si-OCH3 (methoxy) | Fast (pH dependent) | 2-15 | Si-OH + CH3OH |
C=C (vinyl) | Moderate (initiator dependent) | 10-60 | Vinyl polymer chains |
Si-OH (silanol) | Very fast (condensation) | 0.5-5 | Si-O-Si + H2O |
Si-O-Si (siloxane) | Slow (equilibrium) | 120-600 | Crosslinked networks |
C-C (polymer backbone) | Fast (chain growth) | 5-30 | Linear/branched polymers |
Si-O-B (borosiloxane) | Moderate (temperature dependent) | 45-180 | Hybrid networks |
The cooperative energy dissipation in hybrid networks results from the combination of strong and weak crosslinks operating on different time scales [21]. Strong siloxane crosslinks provide structural integrity, while weaker coordination bonds serve as sacrificial elements that break preferentially under stress [21]. This hierarchical structure enables materials with combined strength and toughness, overcoming traditional trade-offs between these properties [21].
Flammable;Irritant